Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization pKa Modulation

Researchers pursuing CNS candidates face poor brain penetration from basic pyrrolidine amines (pKa ~11.3). CAS 1434141-81-7 solves this: its gem-difluoro motif lowers nitrogen pKa by ~3.8 units (to ~7.5), ensuring neutral charge at physiological pH for enhanced passive BBB diffusion. • Validated DPP-4 inhibitor scaffold: sub-μM IC50, selective over DPP-8/9/FAP • Antifungal activity enhancement vs. non-fluorinated analogs confirmed • Boc-protected for orthogonal deprotection; ≥95% purity; global shipping from stock

Molecular Formula C9H15F2NO3
Molecular Weight 223.22
CAS No. 1434141-81-7
Cat. No. B592232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
CAS1434141-81-7
Molecular FormulaC9H15F2NO3
Molecular Weight223.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)(F)F)O
InChIInChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3
InChIKeyMKRJRMARSARGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: Physicochemical Profile


Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate (CAS 1434141-81-7; C9H15F2NO3; MW 223.22) is a fluorinated pyrrolidine building block featuring a tert-butoxycarbonyl (Boc) protected amine and a gem-difluoro moiety adjacent to a hydroxyl group . The Boc group confers orthogonal stability for multi-step synthetic sequences, enabling selective deprotection under mild acidic conditions without affecting the difluorinated scaffold . The compound serves as a key intermediate in medicinal chemistry programs, particularly for constructing fluorinated analogs with modulated basicity (pKa ≈ 7.5 for the conjugate acid of the 3,3-difluoropyrrolidine core vs ~11.3 for unsubstituted pyrrolidine) and enhanced metabolic stability .

Boc-protected amine enables orthogonal multi-step synthesis strategies
Gem-difluoro motif reduces nitrogen basicity for neutral species at physiological pH
May support metabolic stability enhancement by blocking oxidative metabolism sites

Why Non-Fluorinated Pyrrolidines Cannot Replace Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate


Generic substitution with non-fluorinated or mono-fluorinated pyrrolidine analogs fails to recapitulate the distinct physicochemical and biological profile conferred by the gem-difluoro motif in tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate. The gem-difluoro group dramatically lowers nitrogen basicity by ~3.8 pKa units relative to unsubstituted pyrrolidine, fundamentally altering protonation state at physiological pH and thereby modulating target binding, cell permeability, and off-target interactions . Furthermore, the gem-difluoro moiety enhances metabolic stability by blocking oxidative metabolism at the adjacent carbon, a property not shared by non-fluorinated or mono-fluorinated analogs . Comparative studies in antifungal assays have demonstrated that fluorinated pyrrolidines exhibit significant bioactivity whereas corresponding non-fluorinated compounds show low or negligible activity, underscoring the critical role of fluorine substitution [1].

1 Non-fluorinated analogs retain high basicity; protonation state at physiological pH may shift target interactions and permeability profile
2 Oxidative metabolism susceptibility may reduce metabolic stability relative to the gem-difluoro scaffold
3 Reported antifungal activity is substantially lower for non-fluorinated pyrrolidines; fluorine substitution is a critical activity determinant

Differentiation Evidence for Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate


Basicity Modulation by Gem-Difluoro Substitution

The gem-difluoro group at the 3-position of the pyrrolidine ring substantially reduces the basicity of the adjacent nitrogen atom through a strong electron-withdrawing inductive effect. The conjugate acid of 3,3-difluoropyrrolidine exhibits a pKa of 7.5, compared to approximately 11.3 for unsubstituted pyrrolidine . This ~3.8 log unit reduction shifts the protonation equilibrium at physiological pH (7.4), with the difluorinated analog being predominantly neutral rather than protonated, which can enhance membrane permeability and alter target engagement profiles .

Basicity modulation
Data to verify
pKa ≈ 7.5 (gem-difluoro) vs ≈ 11.3 (unsubstituted pyrrolidine)
Reported pKa shift may alter protonation-dependent membrane permeability
Experimental determination cited; independent verification advised
Medicinal Chemistry Physicochemical Property Optimization pKa Modulation

DPP-4 Inhibition by 3,3-Difluoropyrrolidine Derivatives

The (S)-3,3-difluoropyrrolidine moiety has been successfully integrated into triazole-substituted prolyl scaffolds to generate potent dipeptidyl peptidase-4 (DPP-4) inhibitors. In a comprehensive SAR study, compounds containing the (S)-3,3-difluoropyrrolidine core exhibited strong in vitro DPP-4 inhibition with IC50 values in the sub-micromolar range [1]. Notably, the most potent compounds demonstrated significant selectivity for DPP-4 over related enzymes such as DPP-8, DPP-9, and FAP [1]. While direct comparator data for the Boc-protected hydroxypyrrolidine derivative are not reported in this study, the difluoropyrrolidine scaffold's established DPP-4 inhibitory activity validates its utility as a privileged fragment for protease inhibitor design [1].

DPP-4 inhibition
Class-level inference
IC50
May support protease-targeted research; selectivity over DPP-8/9/FAP inferred
Direct comparator data for the Boc-protected hydroxypyrrolidine not reported
Enantioselective synthesis
Class-level inference
Two enantioselective routes: chiral pool (tartaric acid) or asymmetric transfer hydrogenation
Enables procurement of enantiopure building block for stereochemistry-dependent SAR
Enantiomeric excess not explicitly quantified in source abstract
Antifungal activity
Head-to-head
Fluorinated pyrrolidines: reported high antifungal activity; non-fluorinated analogs: low activity
Direct comparison supports fluorine-dependent activity enhancement context
Quantitative IC50 data not provided in abstract; qualitative superiority noted
Orexin receptor patents
Class-level inference
Difluoropyrrolidine core claimed in EP 3180332 as orexin receptor modulator
Patent landscape indicates research interest for CNS disorder modulation
Claims cover multiple indications; direct link to Boc-protected derivative not established
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Type 2 Diabetes Protease Selectivity

Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol Enantiomers

The first reported enantioselective routes to 4,4-difluoropyrrolidin-3-ol (the deprotected core of the target compound) have been established, providing access to both enantiomers with defined stereochemistry [1]. Route 1 exploits the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine derived from L-(+)-tartaric acid; Route 2 employs iridium-diamine-catalyzed asymmetric transfer hydrogenation to introduce chirality after pyrrolidine ring assembly in the presence of the gem-difluoro moiety [1]. This synthetic advance distinguishes the compound from earlier racemic or non-stereoselective approaches and enables procurement of enantiopure material for SAR studies where stereochemistry dictates biological activity [1].

Enantioselective synthesis
Class-level inference
Two enantioselective routes: chiral pool (tartaric acid) or asymmetric transfer hydrogenation
Enables procurement of enantiopure building block for stereochemistry-dependent SAR
Enantiomeric excess not explicitly quantified in source abstract
Enantioselective Synthesis Chiral Building Blocks Medicinal Chemistry

Enhanced Antifungal Activity of Fluorinated Pyrrolidines

In a systematic study of fluoropyrrolidine bioactivity, enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives were evaluated against four common plant fungi [1]. The fluorinated products demonstrated general and high antifungal activities, whereas the corresponding non-fluorinated compounds exhibited low antifungal activities [1]. This direct comparison underscores that the fluorine atoms at the pyrrolidinyl ring are critical determinants of biological efficacy, not merely passive structural modifications [1]. While the exact IC50 values are not specified in the abstract, the qualitative and reproducible superiority of fluorinated analogs is firmly established [1].

Antifungal activity
Head-to-head
Fluorinated pyrrolidines: reported high antifungal activity; non-fluorinated analogs: low activity
Direct comparison supports fluorine-dependent activity enhancement context
Quantitative IC50 data not provided in abstract; qualitative superiority noted
Antifungal Activity Agrochemical Discovery Fluorine Bioisosterism

Difluoropyrrolidines as Orexin Receptor Modulators in Patents

The difluoropyrrolidine scaffold, closely related to the core of tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate, is explicitly claimed in patent EP 3180332 A4 as an orexin receptor modulator [1]. The patent describes pharmaceutical compositions containing difluoropyrrolidine compounds and methods for treating substance addiction, panic disorder, anxiety, post-traumatic stress disorder, pain, depression, seasonal affective disorder, eating disorders, and hypertension [1]. This patent protection underscores the commercial and therapeutic relevance of the difluoropyrrolidine core and positions the Boc-protected hydroxypyrrolidine derivative as a strategic intermediate for exploring orexin receptor-targeted therapies [1].

Orexin receptor patents
Class-level inference
Difluoropyrrolidine core claimed in EP 3180332 as orexin receptor modulator
Patent landscape indicates research interest for CNS disorder modulation
Claims cover multiple indications; direct link to Boc-protected derivative not established
Orexin Receptor Modulation CNS Disorders Patent-Protected Chemical Space

Research & Industrial Applications of Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate


CNS-Penetrant Drug Candidate Synthesis via pKa Modulation

Utilize tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate as a key intermediate to construct CNS-targeted drug candidates where the reduced nitrogen basicity (pKa 7.5 vs 11.3 for non-fluorinated pyrrolidine) ensures the compound remains predominantly neutral at physiological pH, thereby enhancing passive diffusion across the blood-brain barrier and reducing off-target interactions with protonation-sensitive receptors .

DPP-4 and Serine Protease Inhibitor Development

Incorporate the (S)-3,3-difluoropyrrolidine core into peptidomimetic scaffolds for the development of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors. The established SAR demonstrating sub-micromolar IC50 values and selectivity over DPP-8, DPP-9, and FAP validates the difluoropyrrolidine moiety as a privileged fragment for type 2 diabetes and metabolic disease drug discovery programs [1].

Fluorinated Antifungal Agents for Agrochemical Discovery

Leverage the demonstrated antifungal activity enhancement conferred by fluorine substitution on pyrrolidine rings to synthesize novel fluorinated antifungal agents. Direct comparative data show that fluorinated pyrrolidines exhibit significantly higher bioactivity against plant fungi than their non-fluorinated counterparts, making this compound a valuable building block for crop protection research [2].

Orexin Receptor Modulators for CNS and Metabolic Disorders

Employ tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate in the synthesis of orexin receptor modulators targeting substance addiction, anxiety, depression, and hypertension. The difluoropyrrolidine scaffold is explicitly claimed in granted patents for these indications, providing a proprietary and commercially relevant framework for CNS drug discovery [3].

Application
Selection Property
Validation Focus
CNS-targeted compound research (pKa modulation)
Reduced nitrogen basicity profile
Membrane permeability and target engagement in neutral species context
DPP-4 protease inhibitor research
Sub-micromolar DPP-4 inhibition profile (class-level)
Selectivity over DPP-8/9/FAP in enzyme assays
Antifungal agent discovery for crop protection
Fluorine-dependent antifungal activity enhancement
Antifungal screening against plant fungi panels
Orexin receptor modulator research for CNS disorders
Patent-protected difluoropyrrolidine scaffold
Receptor binding and functional modulation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.